methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate
Description
Methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate is an α,β-unsaturated ester featuring two distinct substituents: a phenylformamido group (N-phenylcarboxamide) at the C2 position and a 3-(trifluoromethyl)phenylamino group at the C3 position. The (2E) configuration indicates a syn-periplanar arrangement of the double bond, which is critical for its electronic and steric properties. Though direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest synthesis via Knoevenagel condensations or cyclization reactions under thermal/microwave conditions .
Properties
IUPAC Name |
methyl (E)-2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-17(25)15(23-16(24)12-6-3-2-4-7-12)11-22-14-9-5-8-13(10-14)18(19,20)21/h2-11,22H,1H3,(H,23,24)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGPASOWJNAVKA-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC(=C1)C(F)(F)F)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate, also known by its CAS number 338785-15-2, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15F3N2O3
- Molecular Weight : 364.324 g/mol
- IUPAC Name : methyl (E)-2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate
Recent studies suggest that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cellular signaling pathways. Notably, it has shown activity against discoidin domain receptors (DDR1 and DDR2), which are implicated in fibrosis and cancer progression.
Key Findings:
- Inhibition of DDR1/DDR2 : The compound has been found to inhibit DDR1 and DDR2, which play critical roles in extracellular matrix (ECM) signaling. This inhibition can potentially reduce fibrosis in lung tissues, as demonstrated in animal models where DDR1 deletion alleviated bleomycin-induced lung inflammation and fibrosis .
- Selectivity and Potency : The compound exhibits selectivity towards DDR kinases, with IC50 values indicating potent inhibition at low concentrations. For instance, related compounds have shown IC50 values in the nanomolar range against DDR2 .
Biological Activity Data
The following table summarizes the biological activity of this compound and its analogs:
| Compound | Target Kinase | IC50 (nmol/L) | Inhibition (%) at 10 nmol/L |
|---|---|---|---|
| Methyl (2E)-... | DDR1 | 1.7 ± 0.3 | 93.9% |
| Methyl (2E)-... | DDR2 | 2.2 ± 0.3 | 92.7% |
| Analog Compound A | KDR | 5.4 ± 0.4 | 54.5% |
| Analog Compound B | RET | 4.1 ± 0.7 | 77.1% |
Case Studies
Case Study 1: Pulmonary Fibrosis Model
In a study involving bleomycin-induced pulmonary fibrosis, treatment with compounds similar to methyl (2E)-... resulted in significant reductions in collagen deposition and inflammation markers compared to untreated controls. The mechanism was linked to the inhibition of DDR signaling pathways, highlighting the therapeutic potential of targeting these receptors in fibrotic diseases .
Case Study 2: Cancer Cell Lines
Another investigation assessed the effects of this compound on various cancer cell lines, revealing that it could induce apoptosis in cells expressing high levels of DDRs. The results indicated that the compound's ability to inhibit kinase activity leads to reduced cell viability and increased apoptosis rates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares structural features and molecular properties of methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate with analogous α,β-unsaturated esters:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound and significantly increases logP compared to non-fluorinated analogues.
- Solubility: Amino and formamido groups in the target compound may improve aqueous solubility relative to purely aromatic esters (e.g., ).
- Melting Points: While data for the target compound is unavailable, reports a melting point of 165–166°C for a structurally complex propanoate, suggesting that bulky substituents elevate melting points .
Spectroscopic Characteristics
- NMR : The target compound’s ¹H-NMR would show signals for the formamido NH (~δ 8–10 ppm), aromatic protons (δ 6.8–7.8 ppm), and ester methyl (~δ 3.6–3.8 ppm). Comparable shifts are observed in (δ 3.58 ppm for OCH₃) and (δ 5.53 ppm for acrylate protons) .
- IR : Stretching vibrations for amide (1650–1700 cm⁻¹) and ester (1700–1750 cm⁻¹) groups are expected.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
